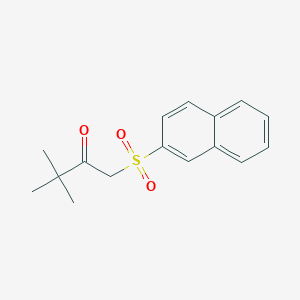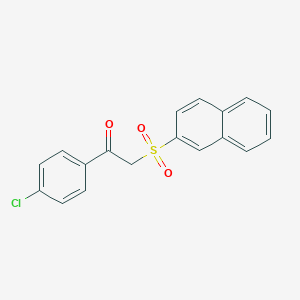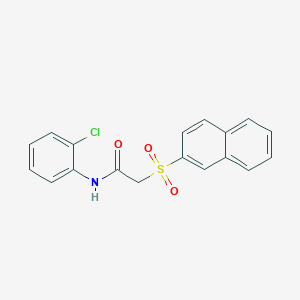![molecular formula C18H15BrN2O2S B285642 2-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2,5-dimethylphenyl)ethanone](/img/structure/B285642.png)
2-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2,5-dimethylphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2,5-dimethylphenyl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2,5-dimethylphenyl)ethanone is not fully understood. However, it is believed to exert its effects through the inhibition of certain enzymes and proteins involved in cellular processes.
Biochemical and Physiological Effects:
Studies have shown that 2-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2,5-dimethylphenyl)ethanone has various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2,5-dimethylphenyl)ethanone in lab experiments is its potential as a fluorescent probe for the detection of metal ions. However, one limitation is that its mechanism of action is not fully understood, which may hinder its further development and use in certain applications.
Future Directions
There are several future directions for the research on 2-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2,5-dimethylphenyl)ethanone. One direction is to further investigate its potential anticancer activity and explore its use in combination with other anticancer drugs. Another direction is to study its effects on other cellular processes and pathways. Additionally, there is a need for more research to fully understand its mechanism of action and develop more effective and targeted applications.
In conclusion, 2-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2,5-dimethylphenyl)ethanone is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and develop more effective applications.
Synthesis Methods
The synthesis method of 2-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2,5-dimethylphenyl)ethanone involves the reaction of 4-bromoaniline, thiosemicarbazide, and 2,5-dimethylacetophenone in the presence of a catalyst. The reaction proceeds via a condensation reaction, followed by cyclization and oxidation to yield the final product.
Scientific Research Applications
2-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2,5-dimethylphenyl)ethanone has been found to have potential applications in various fields of scientific research. It has been used as a fluorescent probe for the detection of metal ions such as copper and zinc. It has also been studied for its potential anticancer activity and has shown promising results in inhibiting the growth of cancer cells.
properties
Molecular Formula |
C18H15BrN2O2S |
|---|---|
Molecular Weight |
403.3 g/mol |
IUPAC Name |
2-[[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(2,5-dimethylphenyl)ethanone |
InChI |
InChI=1S/C18H15BrN2O2S/c1-11-3-4-12(2)15(9-11)16(22)10-24-18-21-20-17(23-18)13-5-7-14(19)8-6-13/h3-9H,10H2,1-2H3 |
InChI Key |
JMLCBOPOOZCQKP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)C(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)Br |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![N-(tert-butyl)-2-[(4-tert-butylphenyl)sulfanyl]acetamide](/img/structure/B285576.png)


![1-(4-Tert-butylphenyl)-2-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}ethanone](/img/structure/B285580.png)
![3-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]-1-piperidino-1-propanone](/img/structure/B285581.png)

